6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline - 1017179-87-1

6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-6411918
CAS Number: 1017179-87-1
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

  • Compound Description: This compound was investigated in a charge density study alongside 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline to explore weak intermolecular interactions, including the C-F...F-C interaction. []
  • Compound Description: This compound was analyzed in a charge density study focusing on weak intermolecular interactions, including C-F...F-C interactions. []

(±)-Reticuline [(±)–1–(3'–Hydr0xy–4'–methoxybenzyl)–2–methyl–6–methoxy–7–hydroxy–1,2,3,4–tetrahydroisoquinoline]

  • Compound Description: (±)-Reticuline is a benzyltetrahydroisoquinoline alkaloid isolated from crude opium. []

1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide

  • Compound Description: This research explored the photo-degradation products of this compound. []

(1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound serves as a building block in the synthesis of naphthylisoquinoline alkaloids. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: This compound exhibited the most potent DNase I inhibitory activity among a series of tested 1,2,3,4-tetrahydroisoquinoline derivatives. []
  • Compound Description: This compound, alongside other 1,2,3,4-tetrahydroisoquinoline derivatives, was investigated for DNase I inhibitory properties. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

  • Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative studied for its DNase I inhibitory potential. []

2-[6,7-Dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

  • Compound Description: This 1,2,3,4-tetrahydroisoquinoline derivative was included in a study assessing DNase I inhibition. []
  • Compound Description: The crystal structure of this compound was analyzed, revealing a boat conformation of the N-containing six-membered ring. []

2-[3-(2-Furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This series of derivatives was designed to investigate their activity as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. []

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)propan-2-ol

  • Compound Description: This compound serves as a novel chiral auxiliary, synthesized from (S)-1,2,3,4-tetrahydroisoquinoline acid. []

2-[4-(Amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This series of novel compounds was synthesized and evaluated as potential signal transduction inhibitors for cancer treatment, targeting epidermal growth factor receptor (EGF-R). []
  • Compound Description: This compound was obtained as an expected product from the reaction of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one and 2-bromonicotinaldehyde. []
  • Compound Description: This compound resulted as an oxidation product from the reaction of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one and 2-bromonicotinaldehyde. []

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one

  • Compound Description: This compound represents a newly synthesized hybrid of ibuprofen and 1,2,3,4-tetrahydroquinoline, evaluated for its antioxidant, antitryptic, and albumin denaturation inhibition activities. []
  • Compound Description: This series of derivatives was synthesized and evaluated as potential peroxisome proliferator-activated receptor (PPAR) gamma agonists. [, ]

1-Methyl-3,4-dihydroisoquinoline and 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This study investigated a range of these derivatives with varying substitutions at the 6 and 6,7 positions, exploring their chemical and pharmacological properties. []
  • Compound Description: This compound was synthesized and studied for its crystal structure and antibacterial activity. []

1,2,3,4-Tetrahydro-7-hydroxy-1-(2-hydroxy-4-methoxyphenethyl)-6-methoxy-2-methylisoquinoline

  • Compound Description: This compound was used as a precursor in a study investigating ortho-dienone synthesis via phenolic oxidation. []

1,2,3,4-Tetrahydro-7-hydroxy-1-(2-hydroxy-4-methoxyphenethyl)-6-methoxy-2-methylisoquinoline Methoxy-Analogue

  • Compound Description: This compound, an analogue of the previously mentioned compound, was also investigated in the ortho-dienone synthesis study. []

cis-1-{2-[4-(6-Methoxy-2-phenyl-1,2,3,4,-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine

  • Compound Description: This compound shows potential in treating osteoporosis. []

N7-(2-Hydroxy-3,4-epoxy-1-yl)-dG (N7-HEB-dG)

  • Compound Description: N7-HEB-dG is a DNA adduct formed by the reaction of the carcinogen 1,3-butadiene's metabolite, 1,2,3,4-diepoxybutane (DEB), with guanine bases in DNA. []

N6-[2-Deoxy-D-erythro-pentofuranosyl]-2,6-diamino-3,4-dihydro-4-oxo-5-N-1-(oxiran-2-yl)propan-1-ol-formamidopyrimidine (DEB-FAPy-dG)

  • Compound Description: DEB-FAPy-dG represents a DNA adduct formed from the rearrangement of N7-HEB-dG adducts. Its formation is influenced by DEB concentration and pH. []

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This series of derivatives was synthesized and pharmacologically evaluated for their antihypertensive activities, specifically their bradycardic effects. []
  • Compound Description: This group of compounds was explored for their bradycardic activity, with 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showing potent bradycardic effects. []

1,2,3,4-Tetrahydro-7-hydroxy-1-(3-hydroxy-4,5-dimethoxybenzyl)-6-methoxy-2-methyl-isoquinoline

  • Compound Description: This compound, when subjected to phenolic oxidation, yielded unexpected products instead of the anticipated ortho-dienone. []

8-Carbamoyl-2-(2,3-di-substituted pyrid-6-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: These derivatives are designed as potential apoptosis-inducing agents for cancer and immune disease treatments. [, ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of the “funny” If current channel (If channel) inhibitor (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) identified in human urine, plasma, and feces. []
  • Compound Description: YM-385459 is another metabolite of the If channel inhibitor YM758 found in human urine and plasma. []
  • Compound Description: AS2036329 is a metabolite of YM758, identified in human urine and plasma. []
  • Compound Description: YM-385461, a derivative of p-aminohippuric acid, is a metabolite of YM758 found in human plasma. []
  • Compound Description: This compound, referred to as 5Y, exhibits multipotent chaperone activity, displaying inhibitory effects on prion, cancer cell, and influenza virus proliferation. []
  • Compound Description: This compound's crystal structure was elucidated in a study. []
  • Compound Description: Compound 3b, a 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivative, demonstrated antihypertensive effects without reflex tachycardia in spontaneously hypertensive rats. []
  • Compound Description: Compound 6c, belonging to the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline group, displayed potent and specific bradycardic activity in rats. []

1,2-Diaryl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: A series of these compounds, including 1-(p-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (6u) and its nor derivative (6v), were found to possess antiimplantation activity. []

Methyl 1-Oxo-2-(propan-2-yl)-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

  • Compound Description: This series of novel nonpeptido-mimetic analogs was designed and synthesized as potential matrix metalloproteinase (MMP) inhibitors. []
  • Compound Description: ISQ-1 is an isoquinolinone that acts as a potent IKur blocker, exhibiting atrial antifibrillatory effects. []

2-Phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-yl-ethanol

  • Compound Description: This compound is a structurally distinct IKur blocker, demonstrating atrial antifibrillatory effects. []

(+)-N-[1′-(6-Cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4′-piperidin)-6-yl]methanesulfonamide] Monohydrochloride (MK-499)

  • Compound Description: MK-499 is a rapidly activating component of delayed rectifier potassium current blocker used as a reference compound in a study on atrial fibrillation. []

1-[2-[2-Hydroxy-3-(propylamino)-propoxy]phenyl]-3-phenyl-1-propanone (Propafenone)

  • Compound Description: Propafenone, a class IC antiarrhythmic agent, is used as a reference compound in a study on atrial fibrillation. []

1-(2-Aminobenzyl)- and 1-(2-Aminophenethyl)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds were used as starting materials in Pschorr reactions to synthesize various tetrahydroisoquinoline derivatives. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: A new synthesis route for this compound was developed, utilizing Vilsmeier formylation and subsequent cyclization and demethylation reactions. []

1,2,3,4-Tetrahydro-6H-1,5-methanobenzo[d][1,2]diazocine Derivatives

  • Compound Description: Synthetic procedures for these derivatives were investigated using ethyl isoquinoline-4-carboxylate and m-methoxyphenylacetone as starting materials. []
  • Compound Description: The study explored the debenzylation and photolysis of these compounds, leading to the formation of various derivatives, including phenolic isoquinolines, tetrahydroprotoberberines, noraporphines, and bromohomoprotoberberines. []

trans/cis-3-(1-Methyl-1H-pyrrol-2-yl)-1-(2H)-oxo-2-phenethyl-1,2,3,4-tetrahydroisoquino-lin-4-carboxylic Acids

  • Compound Description: This study investigated the stereochemical course of a reaction involving homophthalic anhydride and an amine, leading to the formation of these trans and cis isomers along with other byproducts. []
  • Compound Description: [11C]A-69024 is a radiolabeled compound synthesized and used in positron emission tomography (PET) studies to investigate dopamine D1 receptors. []

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and Fluorescent Derivatives

  • Compound Description: PB28 is a σ(2) receptor ligand. Fluorescent derivatives were synthesized to study uptake and cellular localization in pancreatic tumor cells. []
  • Compound Description: TAK-828F is a potent, selective, and orally available retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist developed for treating Th17-driven autoimmune diseases. []

2-t-Butoxycarbonyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a synthetic intermediate used in the preparation of various tetrahydroisoquinoline derivatives. []
  • Compound Description: This compound and its crystalline forms are being investigated for treating neurological and physiological disorders. [, ]
  • Compound Description: This series of compounds was synthesized to develop potent and safe P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) modulators for cancer chemotherapy. []
  • Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist being investigated for treating gastroesophageal reflux disease. []

Properties

CAS Number

1017179-87-1

Product Name

6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6-methoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-9(2)13-12-5-4-11(15-3)8-10(12)6-7-14-13/h4-5,8-9,13-14H,6-7H2,1-3H3

InChI Key

NUJWYCUNDWENRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CCN1)C=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.